N-methyl-2-(4-methylphenyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Overview
Description
N-methyl-2-(4-methylphenyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a methylphenyl group, a thiophene ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-methylphenyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under dehydrating conditions.
Introduction of the thiophene ring: This step might involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the methylphenyl group: This can be done through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Final assembly: The final step would involve the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methyl groups.
Reduction: Reduction reactions could target the oxadiazole ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-methyl-2-(4-methylphenyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide could have several research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For medicinal purposes, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(4-methylphenyl)acetamide: Lacks the thiophene and oxadiazole rings.
2-(4-methylphenyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide: Lacks the N-methyl group.
N-methyl-2-(4-methylphenyl)-N-(thiophen-2-yl)acetamide: Lacks the oxadiazole ring.
Uniqueness
The presence of both the thiophene and oxadiazole rings in N-methyl-2-(4-methylphenyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide makes it unique compared to its analogs. These rings can impart distinct electronic properties, reactivity, and potential biological activity.
Properties
IUPAC Name |
N-methyl-2-(4-methylphenyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-5-7-13(8-6-12)10-16(21)20(2)11-15-18-17(19-22-15)14-4-3-9-23-14/h3-9H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWQVJBFVGKHMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)CC2=NC(=NO2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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